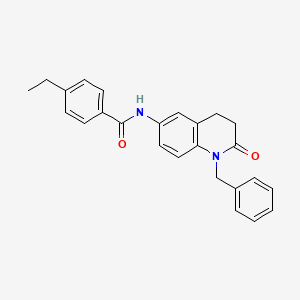

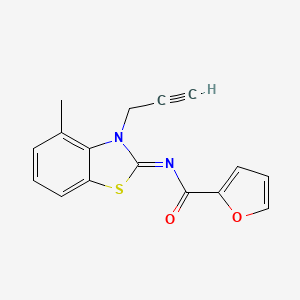

![molecular formula C15H15N9 B2380068 3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380097-24-3](/img/structure/B2380068.png)

3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It contains a triazole group, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a pyrimidine group, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such compounds often involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The yield of the synthesis process can vary, but in one example, a related compound was synthesized with a yield of 64% .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR). For instance, in a related compound, the MS [MH +] (m/z) was found to be 463.2 . The IR spectrum revealed various peaks corresponding to different functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive groups. The triazole group, in particular, is known to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, a related compound has a melting point (m.p.) of 162-164°C . The compound’s IR and MS spectra can also provide information about its chemical properties .Applications De Recherche Scientifique

Antibacterial Activity

The 1,2,4-triazole ring present in this compound has been extensively studied for its antibacterial potential. Researchers have found that derivatives containing this core exhibit significant antibacterial activity . As the global spread of drug-resistant bacteria continues to pose a threat, compounds like this one offer promise in combating microbial resistance. Further investigations into harnessing its optimum antibacterial potential are warranted.

Anticancer Properties

While not explicitly mentioned for this specific compound, 1,2,4-triazoles have been explored in the context of cancer research. Novel derivatives synthesized from similar scaffolds have demonstrated selectivity against cancer cell lines . Investigating the anticancer potential of our compound could yield valuable insights.

Kinase Inhibition

Certain pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with our compound, have shown inhibitory activity against kinases . Kinase inhibitors play a crucial role in cancer therapy and other diseases, making this an interesting avenue for exploration.

Synthetic Methodology

The synthesis of 1,2,4-triazole-containing compounds remains an active area of research. Strategies involving three-component reactions have been developed, leading to the creation of diverse derivatives . Investigating efficient synthetic routes for our compound could enhance its accessibility.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to inhibit various targets like rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that compounds with similar structures interact with their targets, leading to changes in the function of these targets . For instance, JAK inhibitors block the action of JAK enzymes, thereby interrupting the JAK-STAT signaling pathway .

Biochemical Pathways

For instance, JAK inhibitors interrupt the JAK-STAT signaling pathway, which plays a crucial role in the immune response .

Result of Action

For instance, JAK inhibitors can reduce inflammation and immune response by blocking the action of JAK enzymes .

Propriétés

IUPAC Name |

3-[3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9/c1-10-5-13(24-15(21-10)19-9-20-24)22(2)11-7-23(8-11)14-12(6-16)17-3-4-18-14/h3-5,9,11H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSYTZGPVQYURR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)

![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)